molecular formula C10H16N2O3 B13193136 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

Katalognummer: B13193136
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: CESFVTWMDRWOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a compound that features a unique combination of oxadiazole and oxolane rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The oxadiazole ring, in particular, is known for its diverse biological activities and has been incorporated into various pharmacologically active compounds .

Analyse Chemischer Reaktionen

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane, catalysts such as zinc chloride, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and oxolanes.

Wissenschaftliche Forschungsanwendungen

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antiviral activity by inhibiting viral replication . The exact pathways involved depend on the specific biological context and the target organism.

Vergleich Mit ähnlichen Verbindungen

3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole and oxolane rings, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H16N2O3

Molekulargewicht

212.25 g/mol

IUPAC-Name

3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

InChI

InChI=1S/C10H16N2O3/c1-3-8-11-9(15-12-8)5-10(13)4-7(2)14-6-10/h7,13H,3-6H2,1-2H3

InChI-Schlüssel

CESFVTWMDRWOEN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=N1)CC2(CC(OC2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.